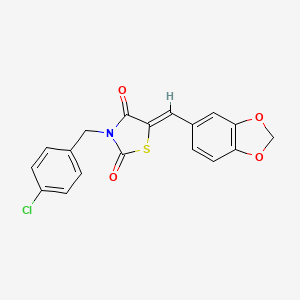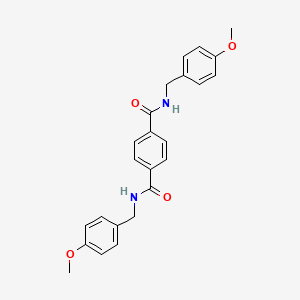![molecular formula C28H36N2O4 B11640622 1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11640622.png)
1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(ジメチルアミノ)エチル]-3-ヒドロキシ-4-(3-メチル-4-プロポキシベンゾイル)-5-[4-(プロパン-2-イル)フェニル]-2,5-ジヒドロ-1H-ピロール-2-オンは、化学、生物学、医学、産業など、さまざまな分野で潜在的な用途を持つ可能性のある複雑な有機化合物です。この化合物は、しばしば生物活性分子に見られるピロリジノンコアを特徴としています。
準備方法
合成ルートと反応条件
1-[2-(ジメチルアミノ)エチル]-3-ヒドロキシ-4-(3-メチル-4-プロポキシベンゾイル)-5-[4-(プロパン-2-イル)フェニル]-2,5-ジヒドロ-1H-ピロール-2-オンの合成は、複数段階の有機合成によって達成することができます。このプロセスは通常、以下を含みます。
- 環化反応によるピロリジノンコアの形成。
- 求核置換反応によるジメチルアミノエチル基の導入。
- ヒドロキシル化反応によるヒドロキシ基の付加。
- フリーデル・クラフツアシル化反応によるベンゾイル基とフェニル基の結合。
工業生産方法
工業生産方法では、収率を最大化し、コストを最小限に抑えるために、合成ルートの最適化が行われる可能性があります。これには、触媒の使用、反応条件の高スループットスクリーニング、連続フロー化学技術などが含まれます。
化学反応の分析
反応の種類
1-[2-(ジメチルアミノ)エチル]-3-ヒドロキシ-4-(3-メチル-4-プロポキシベンゾイル)-5-[4-(プロパン-2-イル)フェニル]-2,5-ジヒドロ-1H-ピロール-2-オンは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: ヒドロキシ基はケトンに酸化される可能性があります。
還元: カルボニル基はアルコールに還元される可能性があります。
置換: ジメチルアミノ基は他の求核剤で置換される可能性があります。
一般的な試薬と条件
酸化: PCC (ピリジニウムクロロクロメート) や KMnO4 (過マンガン酸カリウム) などの試薬。
還元: LiAlH4 (水素化リチウムアルミニウム) や NaBH4 (水素化ホウ素ナトリウム) などの試薬。
置換: ハロアルカンやアシルクロリドなどの試薬。
主な生成物
酸化: ケトンの生成。
還元: アルコールの生成。
置換: さまざまな置換誘導体の生成。
科学研究への応用
1-[2-(ジメチルアミノ)エチル]-3-ヒドロキシ-4-(3-メチル-4-プロポキシベンゾイル)-5-[4-(プロパン-2-イル)フェニル]-2,5-ジヒドロ-1H-ピロール-2-オンは、以下の分野で応用できる可能性があります。
化学: より複雑な分子のビルディングブロックとして。
生物学: 生物学的経路と相互作用の研究における潜在的な用途。
医学: 生物活性な性質による可能性のある治療用途。
産業: 特殊化学品や材料の合成における用途。
科学的研究の応用
1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible therapeutic applications due to its bioactive nature.
Industry: Use in the synthesis of specialty chemicals or materials.
作用機序
1-[2-(ジメチルアミノ)エチル]-3-ヒドロキシ-4-(3-メチル-4-プロポキシベンゾイル)-5-[4-(プロパン-2-イル)フェニル]-2,5-ジヒドロ-1H-ピロール-2-オンの作用機序は、その分子標的との特定の相互作用によって異なります。これには以下が含まれる可能性があります。
受容体への結合: 受容体活性の調節。
酵素阻害: 代謝経路に関与する特定の酵素の阻害。
シグナル伝達: 細胞のシグナル伝達経路への影響。
類似化合物との比較
類似化合物
1-[2-(ジメチルアミノ)エチル]-3-ヒドロキシ-4-(3-メチル-4-プロポキシベンゾイル)-5-フェニル-2,5-ジヒドロ-1H-ピロール-2-オン: フェニル環にイソプロピル基がありません。
1-[2-(ジメチルアミノ)エチル]-3-ヒドロキシ-4-(3-メチル-4-プロポキシベンゾイル)-5-[4-(メチル)フェニル]-2,5-ジヒドロ-1H-ピロール-2-オン: イソプロピル基の代わりにメチル基があります。
独自性
1-[2-(ジメチルアミノ)エチル]-3-ヒドロキシ-4-(3-メチル-4-プロポキシベンゾイル)-5-[4-(プロパン-2-イル)フェニル]-2,5-ジヒドロ-1H-ピロール-2-オンの官能基のユニークな組み合わせは、特定の標的への結合親和性の向上や特定の条件下での安定性の向上など、特定の用途で特に有用な特定の特性を与える可能性があります。
特性
分子式 |
C28H36N2O4 |
|---|---|
分子量 |
464.6 g/mol |
IUPAC名 |
(4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(3-methyl-4-propoxyphenyl)methylidene]-5-(4-propan-2-ylphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C28H36N2O4/c1-7-16-34-23-13-12-22(17-19(23)4)26(31)24-25(21-10-8-20(9-11-21)18(2)3)30(15-14-29(5)6)28(33)27(24)32/h8-13,17-18,25,31H,7,14-16H2,1-6H3/b26-24+ |
InChIキー |
LKDBMHOEVZGUQF-SHHOIMCASA-N |
異性体SMILES |
CCCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)C(C)C)/O)C |
正規SMILES |
CCCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)C(C)C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 6-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B11640545.png)

![6-chloro-7-[(2-fluorobenzyl)oxy]-3-hexyl-4-methyl-2H-chromen-2-one](/img/structure/B11640568.png)
![3-(2-methylprop-2-en-1-yl)-2-(prop-2-en-1-ylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B11640576.png)
![3-(2-Phenylethyl)-2-(propylsulfanyl)-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclohexan]-4-one](/img/structure/B11640580.png)



![(5Z)-2-(4-bromophenyl)-5-({1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11640603.png)
![3-(2-methylphenyl)-2-[(Z)-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one](/img/structure/B11640610.png)
![Ethyl [1-methyl-3-(methylsulfanyl)-1H-indol-2-yl]acetate](/img/structure/B11640612.png)
![2-Amino-4-[5-ethyl-2-(ethylsulfanyl)-3-thienyl]-7,7-dimethyl-1-(2-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11640617.png)
![N-{4-[(2-Chlorophenyl)methoxy]phenyl}-6-methoxy-2-methylquinolin-4-amine](/img/structure/B11640626.png)
![(3-Amino-4-(furan-2-yl)-6-phenylthieno[2,3-b]pyridin-2-yl)(4-fluorophenyl)methanone](/img/structure/B11640629.png)
